3,5-dimethyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Description
3,5-dimethyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C29H31N3O2S and its molecular weight is 485.65. The purity is usually 95%.
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Scientific Research Applications
Nonetheless, the scientific research applications for compounds with similar structural motifs, such as indole derivatives and benzamide analogues, are broad and diverse, including but not limited to:
Organic Synthesis : Compounds containing indole and benzamide structures serve as key intermediates in the synthesis of various complex molecules. For example, methods to develop solvent-free preparation of pyrimido[1,6-a]benzimidazol-4-carboxylates from benzimidazole derivatives demonstrate the versatility of such structures in organic synthesis (Meziane et al., 1998).
Pharmacology : Indole and benzamide derivatives often exhibit significant biological activities, including serotonergic activity and potential as receptor agonists or antagonists. The exploration of 5-HT1D receptor agonist properties of novel indolyethylamines showcases the therapeutic potentials of these structures (Barf et al., 1996).
Material Science : These compounds can also play a role in the development of new materials with specific chemical and physical properties, demonstrated through the synthesis and characterization of specific molecular structures.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2S/c1-21-16-22(2)18-24(17-21)29(34)31-14-15-32-19-27(25-10-6-7-11-26(25)32)35-20-28(33)30-13-12-23-8-4-3-5-9-23/h3-11,16-19H,12-15,20H2,1-2H3,(H,30,33)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFGCPAKQOITJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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